molecular formula C9H7NO2S B1372517 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde CAS No. 915923-87-4

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Cat. No. B1372517
CAS RN: 915923-87-4
M. Wt: 193.22 g/mol
InChI Key: ZFDVGEONFFIDAG-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a chemical compound. It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a boron reagent, which can be a boronic acid or boronic ester .

Scientific Research Applications

Synthesis and Reactivity

  • Derivatives and Reactivity Studies : 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde has been involved in the synthesis of various derivatives, exhibiting reactivity towards different electrophilic reagents. For instance, 2-(2-Thienyl)phenanthro[9,10-d]oxazole was synthesized and its reactivity with electrophilic reagents was studied, indicating specific electrophilic attacks based on reaction conditions (Aleksandrov & El’chaninov, 2015).

Biological Activities

  • Antimicrobial Properties : This compound is used in the synthesis of benzoxazole derivatives, which are evaluated for antimicrobial activities. The derivatives containing the benzoxazole moiety, synthesized from similar structures, displayed significant antimicrobial properties (Balaswamy et al., 2012).

Molecular and Electronic Analysis

  • Molecular and Electronic Studies : Heterocyclic compounds derived from 3-methylthiophene-2-carbaldehyde, a closely related structure, were analyzed for their electronic, nonlinear optical properties, and spectroscopic properties, providing insights into their electronic characteristics (Beytur & Avinca, 2021).

Chemical Modifications and Applications

  • Chemical Modifications for Biopolymer Applications : The compound has been used in the synthesis of heterocyclic compounds for chemical modification of chitosan biopolymers. These modifications enhance the swelling and antimicrobial efficacies of the biopolymers, showing its potential in biomedical applications (Azmy et al., 2019).

Potential Growth-Inhibiting Activities

  • Insect Growth-Inhibiting Activities : Insect growth-inhibiting activities were observed in novel 1,3-oxazole derivatives synthesized from structurally similar compounds, highlighting its potential use in agriculture or pest control (Guo et al., 2013).

properties

IUPAC Name

5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-7(5-11)10-9(12-6)8-3-2-4-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDVGEONFFIDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650819
Record name 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915923-87-4
Record name 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
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5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Reactant of Route 3
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Reactant of Route 4
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Reactant of Route 5
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Reactant of Route 6
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Q & A

Q1: What is the significance of the structural characteristics of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde thiosemicarbazone and its metal complexes in relation to their antimicrobial activity?

A1: The study by [] reveals that this compound thiosemicarbazone (HL) acts as a neutral tridentate ligand, coordinating with Co(II) and Ni(II) ions through its NNS donor atoms. This coordination forms complexes with a distorted octahedral geometry. The presence of uncoordinated chloride ions within the crystal lattice of these complexes, some of which are hydrogen-bonded to the ligand, is noteworthy. While the exact mechanism of antimicrobial action is not elucidated in this study, the specific arrangement of atoms and the presence of chloride ions could influence how these compounds interact with bacterial or fungal targets. Further research is needed to understand the structure-activity relationship and pinpoint the exact mode of antimicrobial action.

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